molecular formula C8H14ClNO2 B1681569 Scopine hydrochloride CAS No. 85700-55-6

Scopine hydrochloride

Cat. No.: B1681569
CAS No.: 85700-55-6
M. Wt: 191.65 g/mol
InChI Key: BBBRAOXIMQHVCR-QYRWGYAXSA-N
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Description

Scopine hydrochloride (CAS: 85700-55-6) is a hydrochloride salt of scopine, a metabolite of Anisodine, which is an α1-adrenergic receptor agonist. It is chemically described as (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-ol hydrochloride . Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol .

Chemical Reactions Analysis

Scopine (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

Scopine hydrochloride is a chemical compound with several applications, particularly in scientific research. It is a salt form of scopine, also known as 6,7-Epoxytropine hydrochloride, and is a metabolite of anisodine .

Scientific Research Applications

  • Precursor for Pharmaceutical Synthesis this compound can be used as a precursor for synthesizing scopine base or scopine hydrobromide, which are key intermediates in the production of tiotropium bromide . Tiotropium bromide is an anticholinergic agent used to treat respiratory conditions .
  • Muscarinic Acetylcholine Receptor Research Scopine is an active metabolite of scopolamine, a muscarinic acetylcholine receptor (mAChR) antagonist . It binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors .
  • Motion Sickness Studies Scopolamine, from which this compound is derived, has been studied for its effectiveness in preventing motion sickness . Studies have shown scopolamine to be more effective than a placebo in preventing symptoms of motion sickness .
  • Treatment of Acute Conditions As a metabolite of anisodine, this compound is related to a compound used in the treatment of acute conditions, acting as an α1-adrenergic receptor agonist .

Synthesis of Tiotropium Bromide

This compound is valuable in the synthesis of tiotropium bromide, a bronchodilator used in managing chronic obstructive pulmonary disease (COPD) . The production of tiotropium bromide involves several steps, with scopine or its salts being crucial intermediates . High-purity scopine salts are essential for achieving high yields and purity in the final tiotropium bromide product .

Pharmaceutical Research

This compound's role as a precursor and metabolite makes it useful in pharmaceutical research :

  • Developing Novel Drugs: Scopine derivatives can be explored for novel therapeutic applications .
  • Understanding Drug Metabolism: Studying scopine as a metabolite of scopolamine helps in understanding the metabolic pathways and effects of scopolamine .
  • Improving Drug Delivery: Scopine can be conjugated to other compounds to improve their ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (crystalline solid)
  • Solubility: Organic solvents: 1 mg/mL in ethanol, 5 mg/mL in DMSO Aqueous buffers: ~10 mg/mL in PBS (pH 7.2)
  • Storage : Stable for ≥4 years at -20°C .

Scopine hydrochloride is primarily used in research and clinical settings for treating acute circulatory failure due to its α1-adrenergic receptor agonism, which enhances vascular tone and cardiac output .

Pharmacological Targets and Mechanisms

Compound Primary Target(s) Mechanism Clinical/Research Use Reference
This compound α1-Adrenergic receptors Agonist Acute circulatory failure
Sibenadet hydrochloride D2 dopamine + β2-adrenergic receptors Dual agonist Bronchodilation (preclinical)
SCH 39166 hydrobromide Dopamine D1/D5 receptors Antagonist Neuropsychiatric disorders
Silodosin α1A-Adrenergic receptors Selective antagonist Benign prostatic hyperplasia
Scopolamine hydrobromide Muscarinic acetylcholine receptors Antagonist Motion sickness, gastrointestinal

Key Insight : this compound distinguishes itself through α1-adrenergic agonism , contrasting with Silodosin’s antagonism and Sibenadet’s dual-receptor activation.

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents) Stability
This compound C₈H₁₄ClNO₂ 191.66 Ethanol, DMSO, PBS (pH 7.2) Stable at -20°C for ≥4 years
Prilocaine hydrochloride C₁₃H₂₁N₂O₂·HCl 256.78 Water, ethanol Stable at room temperature
Scopolamine hydrobromide C₁₇H₂₁NO₄·HBr 438.31 Water, methanol Hygroscopic; store desiccated

Key Insight : this compound’s lower molecular weight and stability in organic solvents make it advantageous for experimental formulations compared to bulkier analogs like Scopolamine hydrobromide .

Biological Activity

Scopine hydrochloride, a derivative of scopolamine, is a compound of interest due to its biological activity, particularly its interaction with muscarinic acetylcholine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₃NO₂ - HCl
  • Molecular Weight : 191.7 g/mol
  • CAS Registry Number : 85700-55-6
  • Solubility : Soluble in organic solvents such as ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .

Biological Activity

This compound exhibits significant biological activity primarily through its action on muscarinic acetylcholine receptors (mAChRs).

Binding Affinity

  • IC50 Value : Scopine has an IC50 value of approximately 3 µM for mAChRs, indicating a moderate affinity for these receptors. In contrast, it shows significantly lower affinity for nicotinic acetylcholine receptors (IC50 > 500 µM), demonstrating selectivity towards mAChRs .

Scopine acts as an antagonist at mAChRs, inhibiting the action of acetylcholine. This antagonistic effect is crucial in various pharmacological applications, including the management of conditions like hyperphagia induced by antipsychotic medications. In studies using Caenorhabditis elegans, scopine was shown to reduce hyperphagia without affecting basal feeding levels .

Case Studies and Experimental Results

  • Hyperphagia Study :
    • Objective : To evaluate the effect of scopine on antipsychotic-induced hyperphagia.
    • Model : C. elegans.
    • Findings : Scopine effectively reduced hyperphagia linked to loxapine and chlorpromazine treatments without altering normal feeding behavior .
  • Blood-Brain Barrier Permeability :
    • Study : Scopine was conjugated to chlorambucil to enhance its permeability across the blood-brain barrier.
    • Outcome : The modified compound showed improved brain uptake, suggesting potential applications in drug delivery systems targeting central nervous system disorders .

Comparative Analysis Table

PropertyThis compoundScopolamine
Chemical StructureC₈H₁₃NO₂ - HClC₁₈H₂₃NO₄S
IC50 for mAChRs3 µM0.5 µM
SelectivityHigh for mAChRsModerate
Solubility in PBS10 mg/ml1 mg/ml
Effect on HyperphagiaReducesNot significantly tested

Safety and Handling

This compound should be handled with care as it is considered hazardous. Users must review the complete Safety Data Sheet before use and follow appropriate safety protocols to avoid ingestion or contact with skin and eyes .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Scopine Hydrochloride to ensure long-term stability?

this compound should be stored at -20°C under an inert atmosphere to maintain stability for up to four years. Crystalline solid forms are preferable for prolonged storage, as aqueous solutions degrade within 24 hours. Stability validation should involve periodic analysis using techniques like HPLC to monitor purity and degradation products .

Q. How should this compound be solubilized for in vitro biological assays?

  • Organic Solvents : Dissolve in ethanol (1 mg/mL) or DMSO (5 mg/mL) with inert gas purging to prevent oxidation.
  • Aqueous Buffers : Dilute stock solutions into PBS (pH 7.2) for final concentrations up to 10 mg/mL. Residual organic solvents must be ≤0.1% to avoid cellular toxicity. Direct dissolution in PBS is feasible but requires sonication and filtration .
  • Contradictions : Some sources report slight solubility in methanol and water (≤1 mg/mL), which may reflect differences in purity or experimental conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Waste Management : Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination.
  • Ventilation : Use fume hoods for powder handling to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selectivity for cholinergic vs. nicotinic acetylcholine receptors?

  • Assay Design : Use radioligand binding assays with [³H]-N-methylscopolamine for muscarinic receptors and [³H]-epibatidine for nicotinic receptors.
  • IC₅₀ Determination : Compare inhibition constants (e.g., IC₅₀ = 3 µM for cholinergic vs. >500 µM for nicotinic receptors) to assess selectivity. Include positive controls (e.g., atropine) and validate with dose-response curves .
  • Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate Ki values from Cheng-Prusoff equations .

Q. What methodological considerations are essential for studying this compound’s effects on C. elegans feeding behavior?

  • Model System : Use synchronized wild-type C. elegans cultures exposed to this compound (1–10 µM) in nematode growth medium.
  • Behavioral Metrics : Quantify pharyngeal pumping rates or bacterial consumption using fluorescently labeled E. coli.
  • Combination Studies : Co-administer with antipsychotics (e.g., clozapine) to evaluate synergistic effects on hyperphagia. Normalize data to solvent controls and repeat experiments ≥3 times .

Q. How should researchers address discrepancies in solubility data reported for this compound?

  • Purity Verification : Characterize batches via NMR and LC-MS to rule out impurities affecting solubility.
  • Standardized Protocols : Use USP-grade solvents and controlled temperatures (25°C ± 2°C) for solubility tests.
  • Documentation : Report solvent lot numbers, equilibration time, and filtration methods (e.g., 0.22 µm filters) to enhance reproducibility .

Q. What strategies improve this compound’s stability in aqueous formulations for in vivo studies?

  • pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis. Buffers like HEPES or citrate are preferable over phosphate for long-term storage.
  • Lyophilization : Freeze-dry this compound with cryoprotectants (e.g., trehalose) and reconstitute in sterile saline before use.
  • Analytical Monitoring : Employ UV-Vis spectroscopy (λmax = 203 nm) to track degradation kinetics .

Properties

IUPAC Name

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRAOXIMQHVCR-QYRWGYAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85700-55-6
Record name (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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